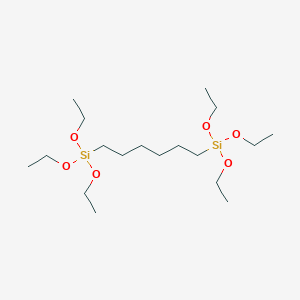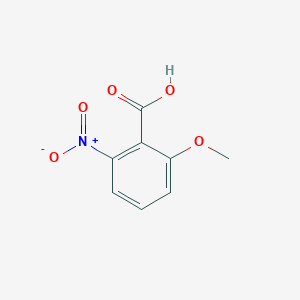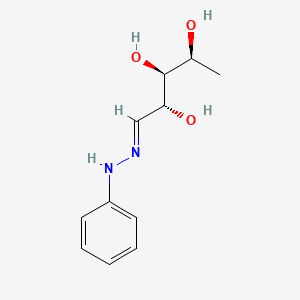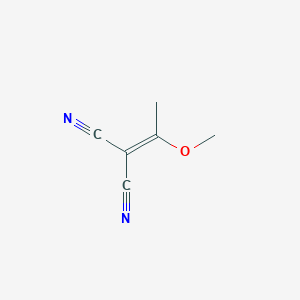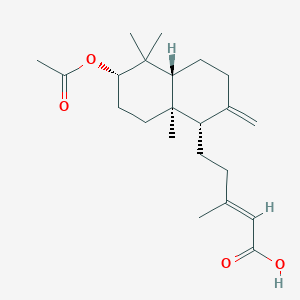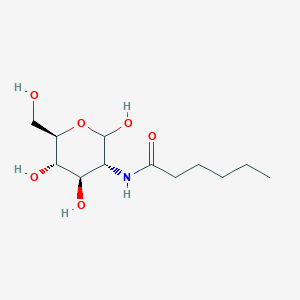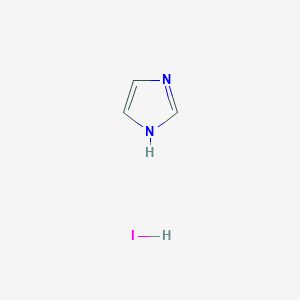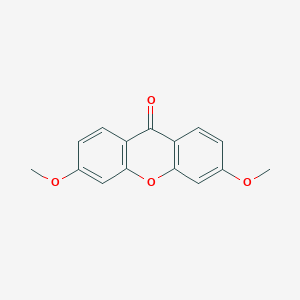
3,6-Dimethoxy-9H-xanthen-9-one
Overview
Description
3,6-Dimethoxy-9H-xanthen-9-one is a synthetic intermediate and a derivative of xanthone. It is known for its applications in the synthesis of fluorescein derivatives and compounds with anticancer or acetylcholinesterase inhibitory activities . The compound has a molecular formula of C15H12O4 and a molecular weight of 256.3 g/mol .
Mechanism of Action
3,6-Dimethoxy-9H-xanthen-9-one, also known as 3,6-Dimethoxyxanthone, is a synthetic intermediate and a derivative of xanthone . This compound exhibits a wide range of bioactivities and has been used in the synthesis of fluorescein derivatives, as well as compounds with anticancer or acetylcholinesterase inhibitory activities .
Target of Action
It is known that xanthones, the family of compounds to which it belongs, can interact with a wide range of biological targets due to their structural diversity .
Mode of Action
It is known that xanthones can modulate several biological responses, making them a promising structure for drug development .
Biochemical Pathways
The biosynthesis of xanthones in plants involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Result of Action
It is known that xanthones have been used in the synthesis of compounds with anticancer or acetylcholinesterase inhibitory activities .
Biochemical Analysis
Biochemical Properties
It is known that xanthones, the class of compounds to which 3,6-Dimethoxy-9H-xanthen-9-one belongs, interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, although the specific interactions of this compound have not been extensively studied.
Cellular Effects
Xanthones have been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a derivative of xanthone, it may share some of the molecular interactions and mechanisms of action of other xanthones. For example, some xanthones have been shown to inhibit enzymes such as α-glucosidase . The specific binding interactions, enzyme inhibition or activation, and changes in gene expression caused by this compound have not been extensively studied.
Metabolic Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways
Preparation Methods
The synthesis of 3,6-Dimethoxy-9H-xanthen-9-one can be achieved through various methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with appropriate reagents . Another method includes the use of classical and modified Grover, Shah, and Shah reactions, which involve heating polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent . Industrial production methods often utilize microwave heating to improve yield and reduce reaction times .
Chemical Reactions Analysis
3,6-Dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ytterbium, palladium, ruthenium, and copper catalysts . The compound can also participate in Friedel–Crafts reactions, Ullmann-ether coupling, and metal-free oxidative coupling . Major products formed from these reactions include various xanthone derivatives with different biological activities .
Scientific Research Applications
3,6-Dimethoxy-9H-xanthen-9-one has a wide range of scientific research applications. It is used in the synthesis of fluorescein derivatives, which are important in various imaging and diagnostic techniques . The compound also has potential anticancer properties and has been studied for its acetylcholinesterase inhibitory activities . Additionally, it is used in the development of new xanthone derivatives with potential therapeutic applications, including anti-inflammatory, antimicrobial, and antioxidant activities .
Comparison with Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one is similar to other xanthone derivatives, such as 1,8-dihydroxy-3,5-dimethoxyxanthen-9-one and 3,6-bis(dimethylamino)-9H-xanthen-9-one . it is unique due to its specific substitution pattern, which imparts distinct biological activities . Other similar compounds include azaxanthones, which contain nitrogen atoms in the aromatic moiety and exhibit different pharmacological properties .
Properties
IUPAC Name |
3,6-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-17-9-3-5-11-13(7-9)19-14-8-10(18-2)4-6-12(14)15(11)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXSPYAXUNVJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


